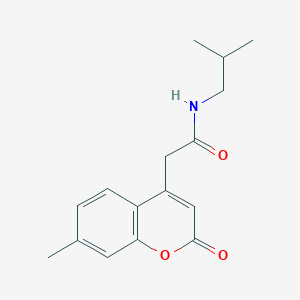

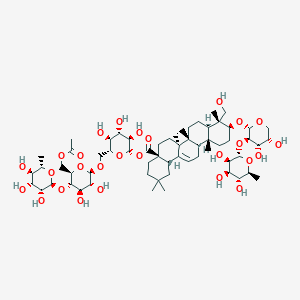

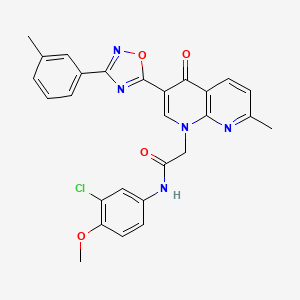

N-isobutyl-2-(7-methyl-2-oxo-2H-chromen-4-yl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of this compound and its derivatives has been reported in several studies. For instance, a new series of 2-(4-methyl-2-oxo-2H-chromen-7-yloxy)-N-(benzo[d]thiazol-2-yl)acetamide derivatives was synthesized and evaluated for their D2 and 5HT2 antagonistic activity as a measure of atypical antipsychotic property .Molecular Structure Analysis

The molecular structure of this compound has been characterized in various studies. For example, the X-ray characterization of some new 2-(4-methy-2-oxo-2H-chromen-7yloxy) acetamide derivatives indicated that no polymorphism is observed in the molecules .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound have been analyzed in various studies. For instance, the IR, 1H-NMR, 13C-NMR, and MS spectroscopy of certain 2-(2-oxo-2H-chromen-4-yl)-N-substituted acetamides were reported .Applications De Recherche Scientifique

Synthesis Methods

The research on related coumarin derivatives involves innovative synthetic methods for creating compounds with potential biological activities. For instance, compounds were synthesized from (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid methyl ester, leading to a series of N-(2-aryl-4-oxothiazolidin-3-yl)-2-(4-(2-aryl-4-oxothiazolidin-3-ylcarbamoyl)-methyl)-2-oxo-2H-chromen-7-yloxy)-acetamides after a series of reactions including cyclo-condensation and treatment with different aromatic aldehydes (Čačić et al., 2009). This showcases the versatility of coumarin derivatives in chemical synthesis and the potential for creating diverse compounds with varied biological activities.

Antibacterial and Antioxidant Activities

Several studies have highlighted the antibacterial and antioxidant properties of coumarin derivatives. For example, new coumarin derivatives were synthesized and shown to be more active against E. coli, S. aureus, and B. subtilis than standard references, indicating potent antibacterial activity (Hamdi et al., 2012). Additionally, the antioxidant activity of synthesized coumarins was studied using methods like DPPH, hydrogen peroxide, and nitric oxide radical methods, comparing favorably with known antioxidants such as ascorbic acid (Kadhum et al., 2011). These findings highlight the potential of coumarin derivatives, including N-isobutyl-2-(7-methyl-2-oxo-2H-chromen-4-yl)acetamide, for applications in combating microbial infections and oxidative stress.

Mécanisme D'action

Orientations Futures

The future directions for the research on this compound could involve further exploration of its diverse applications across various fields, including drug discovery, organic synthesis, and molecular biology. Further studies could also focus on its potential therapeutic applications, given its demonstrated biological activity .

Propriétés

IUPAC Name |

2-(7-methyl-2-oxochromen-4-yl)-N-(2-methylpropyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO3/c1-10(2)9-17-15(18)7-12-8-16(19)20-14-6-11(3)4-5-13(12)14/h4-6,8,10H,7,9H2,1-3H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQHSQYMGHVQHJW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C(=CC(=O)O2)CC(=O)NCC(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

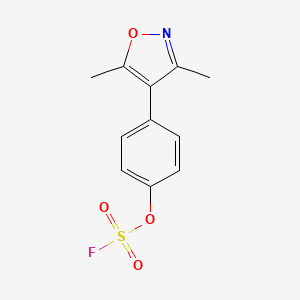

![N-[4-[3-(2-chloro-6-fluorophenyl)-2-methylsulfonyl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B3014099.png)

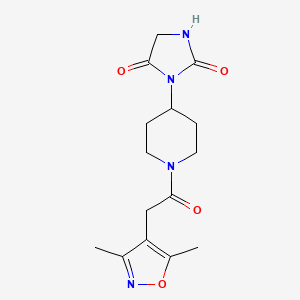

![N-[2-[[5-[(2,6-Dichlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]amino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B3014105.png)

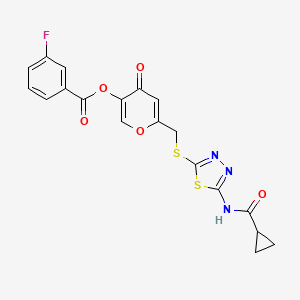

![N-(2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-3-pyridinyl)-2-thiophenesulfonamide](/img/structure/B3014106.png)

![(7-{[(4-Chlorophenyl)methyl]sulfanyl}-5-(4-ethylphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol](/img/structure/B3014110.png)

![7-({2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}thio)-2-(2-furyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one](/img/structure/B3014111.png)